4-Bromo-1-butoxy-2-chlorobenzene
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Overview
Description
4-Bromo-1-butoxy-2-chlorobenzene is an organic compound with the molecular formula C10H12BrClO It is a halogenated benzene derivative characterized by the presence of bromine, chlorine, and butoxy groups attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 4-Bromo-1-butoxy-2-chlorobenzene is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The mechanism involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge and the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Pharmacokinetics
The pharmacokinetic properties of this compound are as follows :
These properties suggest that the compound has high bioavailability and can cross the blood-brain barrier .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents like this compound, is known for its mild and functional group tolerant reaction conditions, and the environmentally benign nature of the organoboron reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-butoxy-2-chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-butoxy-2-chlorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the final product to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-butoxy-2-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The butoxy group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-butoxy-2-chlorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Comparison: 4-Bromo-1-butoxy-2-chlorobenzene is unique due to the presence of the butoxy group, which imparts different chemical properties compared to other bromochlorobenzenes.
Properties
IUPAC Name |
4-bromo-1-butoxy-2-chlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRULEBIOMDAEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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